Methyl 4-(4-oxopiperidin-1-yl)butanoate
Description
Methyl 4-(4-oxopiperidin-1-yl)butanoate is a synthetic organic compound characterized by a butanoate ester backbone substituted at the fourth carbon with a 4-oxopiperidin-1-yl group. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol. The 4-oxopiperidinyl group introduces hydrogen-bonding capabilities and conformational rigidity, while the ester group enhances solubility in organic solvents.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(4-oxopiperidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-14-10(13)3-2-6-11-7-4-9(12)5-8-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSOBYZLFQUGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a precursor in the synthesis of biologically active molecules and in the study of biological processes. Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug development. Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(4-oxopiperidin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
Substituent Polarity: The 4-oxopiperidin-1-yl group in the target compound introduces a polar, cyclic amide/ketone system, enhancing water solubility compared to purely aromatic analogs like methyl 4-phenylbutanoate. This polarity may improve bioavailability in pharmaceutical contexts. Aromatic substituents (e.g., phenyl in methyl 4-phenylbutanoate) increase hydrophobicity, favoring applications in non-polar matrices (e.g., polymer blends) .
Reactivity :
- The ester group in all compounds enables hydrolysis to carboxylic acids under acidic/basic conditions. However, the 4-oxopiperidinyl group may stabilize the molecule via intramolecular hydrogen bonding, slowing hydrolysis compared to phenyl-substituted esters .
- The tertiary amine in the piperidine ring offers sites for further functionalization (e.g., quaternization), unlike phenyl-substituted analogs.
Biological Activity :
Physicochemical Properties (Hypothetical Projections)
| Property | This compound | Methyl 4-phenylbutanoate |
|---|---|---|
| Boiling Point | ~250–270°C (decomposes) | ~230–240°C |
| Water Solubility | Moderate (due to polar substituent) | Low |
| LogP | ~0.5–1.0 | ~2.5–3.0 |
Note: Experimental data for the target compound is scarce; values are extrapolated from structural analogs.
Biological Activity
Methyl 4-(4-oxopiperidin-1-yl)butanoate, with the molecular formula C10H17NO3 and a molecular weight of approximately 199.25 g/mol, is a synthetic compound that has garnered attention in the pharmaceutical field due to its potential therapeutic applications. Its structure includes a piperidine ring, which is associated with various biological activities, making this compound a candidate for drug development and medicinal chemistry applications.
The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its ester functional group combined with a piperidine ring, which may confer unique biological activities compared to other similar compounds. The following table summarizes the structural similarities with other compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(4-oxopiperidin-1-yl)propanoate | C10H17NO3 | Similar piperidine structure; different ester group |
| Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate | C10H15NO4 | Contains an additional keto group; potential for different reactivity |
| N-Methylpiperidine | C6H13N | Lacks ester functionality; primarily used as a solvent |
Biological Activity
Analgesic Properties: Preliminary studies suggest that some piperidine derivatives exhibit pain-relieving effects. This compound is being investigated for its analgesic potential, which could be significant in developing new pain management therapies.
Mechanism of Action: The biological activity of this compound may be attributed to its interaction with specific molecular targets. The piperidine structure allows for hydrogen bonding and other intermolecular interactions, influencing its biological activity. This compound may modulate enzyme activity or receptor binding, which are critical pathways in pharmacology .
Research Findings
Recent studies have focused on understanding the pharmacokinetics and pharmacodynamics of this compound. For instance, research is ongoing to elucidate its mechanism of action and therapeutic potential in various disease models. The following findings highlight its relevance in medicinal chemistry:
- Therapeutic Applications: The compound has shown promise in preliminary studies for applications in treating conditions that require modulation of pain pathways.
- Safety and Efficacy: Assessments are being conducted to evaluate the safety profile and efficacy of this compound in preclinical models, which are essential for determining its viability as a therapeutic agent .
Preparation Methods
Synthesis of the 4-oxopiperidine Core
A key intermediate, 1-methyl-4-piperidone, can be synthesized by:
- Reacting diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine in benzene.
- Using p-toluenesulfonic acid as a catalyst under reflux conditions.
- Followed by acid treatment (concentrated hydrochloric acid) to decarboxylate and purify the product by chromatography.
This method yields 1-methyl-4-piperidone with a high yield (~91.7%) and purity (~99.4%).
Formation of the Butanoate Chain and Coupling
- The butanoate chain bearing a methyl ester can be prepared via esterification of the corresponding butyric acid derivative.
- Coupling of the piperidinone nitrogen to the butanoate is typically achieved by nucleophilic substitution or amidation reactions, often involving activated esters or acid chlorides.
For example, in related compounds, lactams are deprotonated with n-butyllithium and coupled with acid chloride derivatives to form amide bonds, followed by esterification steps.
Multi-Step Synthesis Example
A plausible synthetic route adapted from similar compounds includes:
Data Table: Key Reagents and Conditions in Preparation
Research Findings and Notes on Preparation
- The multi-step synthesis requires careful control of reaction conditions such as temperature, pH, and stoichiometry to optimize yield and purity.
- Use of strong acid catalysts (e.g., sulfuric acid) facilitates esterification efficiently.
- Deprotonation of lactam nitrogen with strong bases like n-BuLi is critical for successful coupling with acid derivatives.
- Purification steps often involve chromatographic techniques to isolate the target compound with high purity.
- The synthetic approach is adaptable to related compounds with modifications in substituents or functional groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(4-oxopiperidin-1-yl)butanoate, and how can reaction efficiency be optimized?
- Answer : The compound is synthesized via nucleophilic substitution between 4-oxopiperidine and methyl 4-bromobutanoate. Key optimizations include:
- Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
- Adding a base (e.g., KCO) to deprotonate the piperidine nitrogen.
- Maintaining temperatures at 60–80°C to balance reaction rate and side reactions.
- Monitoring progress with TLC or HPLC to ensure completion .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : H NMR identifies protons (e.g., piperidinone α-protons at δ 2.5–3.0 ppm; ester methyl at δ 3.6 ppm). C NMR confirms carbonyl groups (ketone at δ ~207 ppm; ester at δ ~170 ppm).
- IR Spectroscopy : Ester C=O (~1740 cm) and ketone C=O (~1720 cm).
- Mass Spectrometry : HRMS validates molecular weight (CHNO, exact mass 199.12 g/mol).
- HPLC : Assess purity with a C18 column and methanol-water gradient (UV detection at 210 nm) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Store in anhydrous conditions under inert gas (N/Ar) at -20°C.
- Use amber vials to prevent photodegradation.
- Add stabilizers like BHT (0.1%) to inhibit oxidation.
- For long-term storage, lyophilize the compound to avoid hydrolysis .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?
- Answer :
- Re-evaluate Computational Models : Test different DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-31G* vs. cc-pVTZ).
- Conformational Analysis : Compare experimental H NMR with simulated spectra of dominant conformers.
- Solvent Effects : Incorporate solvent models (e.g., PCM for DMSO or CDCl) in calculations.
- 2D NMR : Use COSY and HSQC to resolve overlapping signals .
Q. How can synthetic byproducts (e.g., hydrolysis products or unreacted intermediates) be minimized during scale-up?
- Answer :
- Process Optimization : Use continuous flow reactors for better temperature and mixing control.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water).
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
Q. What experimental controls are essential when studying the compound’s reactivity under basic conditions?
- Answer :
- pH Control : Use buffered solutions (e.g., phosphate buffer, pH 7) to limit ester hydrolysis.
- Temperature : Keep reactions below 40°C to prevent thermal degradation.
- Solvent Choice : Prefer aprotic solvents (e.g., THF) to reduce nucleophilic attack.
- Quenching : Neutralize excess base with dilute HCl during workup .
Methodological Considerations
Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?
- Answer :
- Kinetic Studies : Use Michaelis-Menten plots to determine IC values.
- Control Experiments : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle).
- Structural Confirmation : Correlate activity with purity via LC-MS post-assay .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
